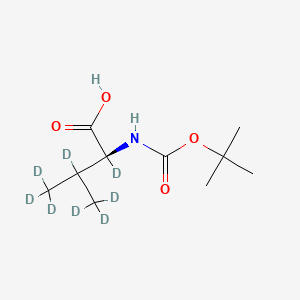

Boc-L-Valine-d8

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1/i1D3,2D3,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXBQTSZISFIAO-SSOOLOFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Boc-L-Valine-d8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and primary applications of Boc-L-Valine-d8. This deuterated, protected amino acid is a critical reagent in modern peptide synthesis and quantitative proteomics, offering precision and versatility in complex scientific workflows.

Core Chemical and Physical Properties

This compound, also known as N-(tert-Butoxycarbonyl)-L-valine-d8, is a stable isotope-labeled form of the proteinogenic amino acid valine. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based applications, while the Boc protecting group facilitates its use in stepwise peptide synthesis.

Summary of Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₁₁D₈NO₄ | |

| (CD₃)₂CDCD(NH-Boc)CO₂H | [1][2] | |

| Molecular Weight | 225.31 g/mol | [1] |

| Isotopic Purity | ≥98 atom % D | |

| Physical Form | Solid | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 77-80 °C (lit.) | |

| Optical Activity | [α]20/D -6.5° (c = 1% in acetic acid) | |

| Solubility | Soluble in Chloroform, DMF, DMSO, Methanol. | |

| Storage Conditions | Store refrigerated (+2°C to +8°C) and desiccated. Protect from light. | |

| Mass Shift | M+8 |

Chemical Identifiers

| Identifier | Value | Citations |

| CAS Number (Labeled) | 153568-33-3 | |

| CAS Number (Unlabeled) | 13734-41-3 | |

| PubChem Substance ID | 329759601 | |

| MDL Number | MFCD04118289 | |

| InChI Key | SZXBQTSZISFIAO-SSOOLOFBSA-N |

Applications in Peptide Synthesis and Proteomics

This compound is primarily utilized in two key areas of biochemical research: as a building block in Boc-based solid-phase peptide synthesis (SPPS) and as an internal standard for quantitative mass spectrometry in proteomics and metabolomics.

Boc Solid-Phase Peptide Synthesis (SPPS)

In Boc-SPPS, the tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino group of the amino acid. This strategy relies on graduated acid lability, where the Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while more stable, benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a strong acid such as hydrofluoric acid (HF). The incorporation of this compound allows for the synthesis of peptides containing isotopically labeled valine residues, which are invaluable for structural studies by NMR and as internal standards in quantitative assays of the synthesized peptide.

The following diagram illustrates the cyclical workflow for incorporating an amino acid, such as this compound, into a growing peptide chain using Boc-SPPS.

1. Resin Preparation and First Amino Acid Attachment:

-

The synthesis begins with a suitable solid support, such as a Merrifield or PAM resin.

-

The C-terminal amino acid is first attached to the resin. For subsequent cycles involving this compound, the resin-bound peptide will have a free amino group after the deprotection step.

2. Deprotection of the N-terminal Boc Group:

-

The resin-bound peptide is swelled in dichloromethane (DCM).

-

The Boc protecting group is removed by treating the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes.

-

The resin is then washed thoroughly with DCM and typically an alcohol like isopropanol (IPA) to remove residual acid.

3. Neutralization:

-

The N-terminal ammonium trifluoroacetate salt is neutralized to the free amine by treating the resin with a 10% solution of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), in DCM.

-

The resin is washed again with DCM to remove excess base and byproducts.

4. Coupling of this compound:

-

This compound (typically 2-4 equivalents) is pre-activated with a coupling reagent. Common coupling reagents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of DIEA.

-

The activated this compound solution in a suitable solvent like N,N-dimethylformamide (DMF) or DCM is added to the neutralized resin-bound peptide.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test.

5. Final Cleavage and Purification:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, most commonly anhydrous hydrogen fluoride (HF) with a scavenger like anisole.

-

The crude peptide is precipitated with cold diethyl ether, collected, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Internal Standard in Quantitative Mass Spectrometry

The eight deuterium atoms in this compound provide a significant and well-defined mass increase (8 Da) over its unlabeled counterpart. This mass difference allows it to be used as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) based quantitative proteomics. When a known amount of the labeled standard is spiked into a biological sample, the ratio of the mass spectrometer signal of the endogenous (light) analyte to the labeled (heavy) standard allows for accurate and precise quantification, correcting for variations in sample preparation, chromatography, and ionization.

The diagram below outlines the general workflow for a "bottom-up" proteomics experiment where a stable isotope-labeled peptide (derived from a protein standard or used to quantify a specific peptide) is employed for quantification. This compound would be incorporated into a synthetic peptide standard for this purpose.

1. Sample Preparation:

-

A precise amount of the synthetic peptide standard containing the this compound residue (after deprotection and purification) is added to the biological sample at the earliest stage possible to account for variability in subsequent steps.

-

The proteins in the sample are then extracted, denatured, reduced, and alkylated.

2. Enzymatic Digestion:

-

The protein mixture is digested into smaller peptides using a protease, most commonly trypsin. This "bottom-up" approach generates peptides that are amenable to LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry.

-

The mass spectrometer is configured to detect and fragment both the endogenous (light) and the labeled (heavy) versions of the target peptide.

4. Data Analysis and Quantification:

-

The chromatographic peaks for both the light and heavy peptides are integrated.

-

The ratio of the peak area of the endogenous peptide to the peak area of the known amount of spiked-in labeled peptide standard is calculated.

-

This ratio is then used to determine the absolute concentration of the endogenous peptide, and by extension the parent protein, in the original sample by comparing it to a calibration curve.

Characterization by NMR and Mass Spectrometry

While specific experimental parameters are instrument-dependent, the following provides a general guide for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: For ¹H NMR, a sample is typically prepared by dissolving a few milligrams of the compound in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The concentration is usually in the range of 5-10 mg/mL.

-

Expected Spectra: Due to the extensive deuteration of the valine side chain and the α-carbon, the ¹H NMR spectrum of this compound will be significantly simplified compared to its non-deuterated analog. The most prominent signals will be from the protons of the tert-butoxycarbonyl (Boc) group, which will appear as a singlet around 1.45 ppm. The NH proton signal will also be present, though its chemical shift will be solvent-dependent. The signals from the valine backbone and side-chain (α-H, β-H, and γ-CH₃) will be absent due to deuterium substitution.

-

²H NMR: Deuterium NMR can be used to confirm the positions of deuteration.

Mass Spectrometry (MS)

-

Sample Preparation: The sample can be dissolved in a suitable solvent system, such as a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid), for analysis by electrospray ionization (ESI) mass spectrometry.

-

Expected Spectra: In the positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 226.3. In the negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 224.3. High-resolution mass spectrometry can be used to confirm the elemental composition. The isotopic pattern will clearly show the presence of the eight deuterium atoms.

Conclusion

This compound is a highly valuable tool for researchers in peptide chemistry and proteomics. Its well-defined chemical and physical properties, combined with its utility in both the synthesis of labeled peptides and as an internal standard for precise quantification, make it an indispensable reagent for a wide range of advanced research applications. The methodologies outlined in this guide provide a framework for its effective implementation in the laboratory.

References

An In-depth Technical Guide to Boc-L-Valine-d8: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-L-Valine-d8, a deuterated and protected amino acid analog crucial for advancements in proteomics, drug development, and biomolecular research. This document details its physicochemical properties, outlines its primary applications in peptide synthesis and as an internal standard in mass spectrometry, and provides illustrative experimental workflows.

Core Properties of this compound

This compound is a stable isotope-labeled form of N-tert-butoxycarbonyl-L-valine, where eight hydrogen atoms have been replaced with deuterium. This isotopic enrichment makes it an invaluable tool for quantitative analysis, particularly in mass spectrometry-based applications.

| Property | Value | References |

| Molecular Weight | 225.31 g/mol | [1][2] |

| Chemical Formula | C₁₀H₁₁D₈NO₄ | [3] |

| Linear Formula | (CD₃)₂CDCD(NH-Boc)CO₂H | |

| Isotopic Purity | ≥98 atom % D | |

| Appearance | White to off-white solid | |

| Melting Point | 77-80 °C |

Applications in Research and Development

This compound serves two primary functions in the scientific community: as a building block for the synthesis of stable isotope-labeled peptides and as an internal standard for the accurate quantification of valine and related compounds.

Solid-Phase Peptide Synthesis (SPPS)

This compound is utilized in Boc-chemistry-based solid-phase peptide synthesis (SPPS) to introduce a deuterated valine residue into a peptide sequence. These labeled peptides are instrumental in quantitative proteomics, serving as internal standards for the precise measurement of protein expression levels.

The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual Boc-SPPS.

Materials:

-

Merrifield resin or other suitable solid support

-

This compound

-

Other required Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling agents (e.g., HBTU, DIC)

-

Scavengers (e.g., p-cresol)

-

Anhydrous hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel.

-

Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 50% TFA in DCM.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DCM.

-

Coupling of this compound:

-

Dissolve this compound and a coupling agent (e.g., HBTU) in DMF.

-

Add DIEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate.

-

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as anhydrous HF with scavengers.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Boc-SPPS Workflow for Labeled Peptides

Internal Standard in Mass Spectrometry

The most common application of this compound is as a precursor to the isotopically labeled L-Valine-d8, which serves as an internal standard for quantitative analysis by mass spectrometry (MS). The Boc group is removed prior to its use as an internal standard. The deuterated standard is chemically identical to the endogenous analyte (L-Valine) but has a higher mass, allowing for its distinction by the mass spectrometer. This isotope dilution mass spectrometry (IDMS) approach is the gold standard for accurate quantification.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

L-Valine-d8 internal standard (prepared from this compound by deprotection)

-

Protein precipitation agent (e.g., acetonitrile, methanol)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample, add a precise amount of the L-Valine-d8 internal standard solution.

-

Vortex the mixture.

-

Precipitate proteins by adding a cold protein precipitation agent.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into the LC-MS/MS system.

-

Separate the analyte and internal standard from other matrix components using a suitable liquid chromatography method.

-

Detect and quantify the analyte (L-Valine) and the internal standard (L-Valine-d8) using multiple reaction monitoring (MRM) or a similar mass spectrometry technique.

-

-

Data Analysis:

-

Determine the peak area ratio of the analyte to the internal standard.

-

Calculate the concentration of the analyte in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

-

IDMS Workflow for Valine Quantification

Conclusion

This compound is a versatile and indispensable tool for modern life sciences research. Its application in the synthesis of isotopically labeled peptides enables precise protein quantification, providing critical insights into complex biological processes. Furthermore, its use as a precursor for internal standards in mass spectrometry ensures the accuracy and reliability of quantitative measurements of valine and related metabolites, which is paramount in clinical diagnostics and metabolic studies. The methodologies outlined in this guide provide a framework for the effective utilization of this compound in achieving robust and reproducible scientific outcomes.

References

An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-L-valine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(tert-Butoxycarbonyl)-L-valine-d8. This isotopically labeled amino acid is a crucial tool in various scientific disciplines, particularly in drug development, proteomics, and metabolic research, where it serves as an internal standard for quantitative analysis and as a building block for the synthesis of labeled peptides.

Core Chemical and Physical Properties

N-(tert-Butoxycarbonyl)-L-valine-d8, also known as Boc-L-valine-d8, is a deuterated form of the protected amino acid N-(tert-Butoxycarbonyl)-L-valine. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.

| Property | Value | References |

| Chemical Name | N-(tert-Butoxycarbonyl)-L-valine-2,3,4,4,4,4',4',4'-d8 | [1] |

| Synonyms | This compound, (CD3)2CDCD(NH-Boc)CO2H | [2][3] |

| CAS Number | 153568-33-3 | [1][4] |

| Unlabeled CAS Number | 13734-41-3 | |

| Molecular Formula | C₁₀H₁₁D₈NO₄ | |

| Molecular Weight | 225.31 g/mol | |

| Accurate Mass | 225.1816 | |

| Isotopic Purity | Typically ≥98 atom % D | |

| Appearance | Solid | |

| Melting Point | 77-80 °C | |

| Optical Activity | [α]20/D -6.5°, c = 1% in acetic acid | |

| Storage Temperature | Room temperature or refrigerated (2°C to 8°C) |

Chemical Structure

The chemical structure of N-(tert-Butoxycarbonyl)-L-valine-d8 is characterized by a valine core where eight hydrogen atoms have been replaced by deuterium. The amine group is protected by a tert-butoxycarbonyl (Boc) group, which is a common protecting group in peptide synthesis.

Caption: Chemical structure of N-(tert-Butoxycarbonyl)-L-valine-d8.

Experimental Protocols

Synthesis of N-(tert-Butoxycarbonyl)-L-valine-d8

The synthesis of N-(tert-Butoxycarbonyl)-L-valine-d8 is analogous to the well-established methods for the Boc protection of L-valine, with the starting material being L-valine-d8.

Materials:

-

L-valine-d8

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Dioxane

-

Water

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

Ethyl acetate

-

5% Citric acid solution or 1 M HCl

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hexane or petroleum ether

Procedure:

-

Dissolution: Dissolve L-valine-d8 (1 equivalent) and a base such as triethylamine (1.5 equivalents) or sodium hydroxide in a 1:1 (v/v) mixture of dioxane and water.

-

Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) at room temperature. The reaction is typically complete within a few hours. The pH of the reaction mixture should be maintained around 8-9 if using NaOH.

-

Work-up: Dilute the reaction mixture with water and wash with an organic solvent like ethyl acetate to remove unreacted (Boc)₂O and byproducts.

-

Acidification: Carefully acidify the aqueous layer with a 5% citric acid solution or 1 M HCl to a pH of approximately 2-3. This will precipitate the N-(tert-Butoxycarbonyl)-L-valine-d8.

-

Extraction: Extract the product into ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Crystallization: The crude product can be crystallized from a mixture of ethyl acetate and hexane or petroleum ether to yield pure N-(tert-Butoxycarbonyl)-L-valine-d8.

Application in Solid-Phase Peptide Synthesis (SPPS)

N-(tert-Butoxycarbonyl)-L-valine-d8 can be incorporated into a peptide sequence using standard Boc-SPPS protocols. This allows for the synthesis of peptides containing a deuterated valine residue at a specific position.

General Boc-SPPS Cycle:

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield, PAM) pre-loaded with the first amino acid. Swell the resin in dichloromethane (DCM).

-

Deprotection: Remove the Boc protecting group from the N-terminus of the growing peptide chain by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 50%). This is followed by washing with DCM and a neutralization step using a base like diisopropylethylamine (DIEA) in DCM or DMF.

-

Coupling: Dissolve N-(tert-Butoxycarbonyl)-L-valine-d8 (typically 2-4 equivalents) and a coupling agent (e.g., HBTU, DIC/HOBt) in DMF. Add this solution to the resin and allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test.

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) in the presence of scavengers.

-

Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Workflow for incorporating this compound in SPPS.

Use as an Internal Standard in LC-MS/MS

N-(tert-Butoxycarbonyl)-L-valine-d8 is an excellent internal standard for the quantification of N-(tert-Butoxycarbonyl)-L-valine or valine (after deprotection) in complex biological matrices.

General Protocol for Sample Preparation and Analysis:

-

Sample Collection: Collect biological samples (e.g., plasma, tissue homogenate).

-

Internal Standard Spiking: Add a known amount of N-(tert-Butoxycarbonyl)-L-valine-d8 solution to each sample, calibrator, and quality control sample at the beginning of the sample preparation process.

-

Protein Precipitation/Extraction: Precipitate proteins using a solvent like acetonitrile or methanol. Alternatively, perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard.

-

Derivatization (Optional): If analyzing for valine, the Boc group needs to be removed. This can be done by acid hydrolysis. Further derivatization may be necessary to improve chromatographic separation and ionization efficiency.

-

LC-MS/MS Analysis:

-

Chromatography: Separate the analyte and internal standard using a suitable reverse-phase HPLC or UPLC column.

-

Mass Spectrometry: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

-

Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators. Determine the concentration of the analyte in the unknown samples from this calibration curve.

Conclusion

N-(tert-Butoxycarbonyl)-L-valine-d8 is a versatile and indispensable tool for researchers in the life sciences. Its well-defined chemical and physical properties, coupled with established protocols for its synthesis and application, make it a reliable standard for quantitative mass spectrometry and a valuable building block for the synthesis of isotopically labeled peptides. This guide provides the foundational knowledge for the effective utilization of this compound in advanced research and development settings.

References

A Comprehensive Technical Guide to Boc-L-Valine-d8

This technical guide provides an in-depth overview of Boc-L-Valine-d8, a deuterated derivative of the protected amino acid Boc-L-Valine. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds in their work. This document covers the core identification, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in analytical methodologies.

Compound Identification and Properties

This compound is a stable isotope-labeled version of Boc-L-Valine, where eight hydrogen atoms have been replaced with deuterium. This isotopic enrichment makes it an ideal internal standard for mass spectrometry-based quantification and a useful tool in biomolecular NMR studies.[1]

Chemical Identifiers

A summary of the key identifiers for this compound is presented below.

| Identifier | Value |

| CAS Number | 153568-33-3[1][2][3][4] |

| Unlabeled CAS Number | 13734-41-3 |

| EC Number | 237-307-6 |

| MDL Number | MFCD04118289 |

Nomenclature and Formula

The systematic and common names for this compound are provided, along with its chemical formula.

| Name/Formula | Value |

| IUPAC Name | (2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid |

| Synonyms | N-(tert-Butoxycarbonyl)-L-valine-d8, L-Valine-d8, N-t-Boc derivative, (S)-2-(Boc-amino)-3-methylbutyric acid-d8, Boc-Val-OH-d8 |

| Chemical Formula | C₁₀H₁₁D₈NO₄ |

| Linear Formula | (CD₃)₂CDCD(NH-Boc)CO₂H |

| SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])--INVALID-LINK--(NC(=O)OC(C)(C)C)C(O)=O |

| InChI | InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1/i1D3,2D3,6D,7D |

Physicochemical Data

This table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Weight | 225.31 g/mol |

| Appearance | White to off-white solid/powder |

| Melting Point | 77-80 °C |

| Isotopic Purity | ≥ 98 atom % D |

| Optical Activity | [α]20/D -6.5°, c = 1% in acetic acid |

| Storage Conditions | Store refrigerated (+2°C to +8°C), desiccated, and protected from light. Some suppliers suggest room temperature storage is also acceptable. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the protection of the amino group of L-Valine-d8 using di-tert-butyl dicarbonate (Boc-anhydride).

Materials:

-

L-Valine-d8

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

0.5 M Citric acid solution

-

Petroleum ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-Valine-d8 in an aqueous solution of 1N NaOH and water.

-

Add THF to the solution.

-

Cool the mixture to 10°C while stirring vigorously.

-

Add Boc-anhydride to the solution in portions, maintaining the pH between 8 and 9 by adding 2N NaOH as needed.

-

Allow the reaction to stir for several hours at room temperature.

-

Extract the reaction mixture with diethyl ether to remove unreacted Boc-anhydride and byproducts.

-

Acidify the aqueous layer with a 0.5 M citric acid solution, which will precipitate an oily substance.

-

Extract the product with ethyl acetate.

-

Wash the organic extract with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Purification

The crude product can be purified by crystallization or chromatographic methods.

Crystallization Protocol:

-

Add petroleum ether to the concentrated extract from the synthesis step.

-

Allow the mixture to stand in a refrigerator to induce crystallization.

-

Filter the formed crystals and dry them to obtain pure this compound.

Chromatographic Purification Protocol: For higher purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often employed.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of water and an organic modifier (e.g., acetonitrile), both typically containing a small amount of an acid like trifluoroacetic acid (TFA).

-

Elution: Inject the dissolved crude sample and run a linear gradient of increasing organic modifier concentration.

-

Fraction Collection: Collect fractions corresponding to the product peak, as identified by UV detection.

-

Isolation: Combine the pure fractions and remove the solvent, often by lyophilization, to yield the final product.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using the following techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the absence of signals at the deuterated positions, while ²H NMR would confirm the presence and location of deuterium. ¹³C NMR would also be used for structural confirmation.

-

High-Performance Liquid Chromatography (HPLC): To determine chemical purity.

Applications in Research and Development

This compound is a crucial tool in various scientific applications, primarily leveraging its isotopic label.

Mass Spectrometry-Based Proteomics

The primary application of this compound is in the synthesis of stable isotope-labeled peptides. These peptides are used as internal standards in quantitative proteomics experiments, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), to accurately quantify the abundance of specific proteins in complex biological samples.

Biomolecular NMR

In biomolecular NMR, deuterium labeling can simplify complex spectra and provide unique structural and dynamic information about peptides and proteins.

Drug Metabolism and Pharmacokinetic (DMPK) Studies

Stable isotope-labeled compounds are widely used as tracers in DMPK studies to follow the absorption, distribution, metabolism, and excretion of drug candidates.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the use of this compound in research and a conceptual representation of its synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

Caption: Workflow for using this compound in quantitative proteomics.

References

A Technical Guide to the Physical Characteristics of Deuterated Boc-L-Valine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of deuterated N-tert-butoxycarbonyl-L-valine (Boc-L-Valine), a critical reagent in peptide synthesis and various applications within drug development and proteomics. This document details quantitative physical data, outlines experimental methodologies for their determination, and presents a visual representation of a typical synthesis and purification workflow.

Quantitative Physical Data

The physical properties of deuterated Boc-L-Valine, specifically Boc-L-Valine-d8, have been compiled from various commercial and scientific sources. The following table summarizes these key characteristics to facilitate easy comparison and reference.

| Physical Characteristic | Value | Notes and Conditions |

| Molecular Weight | 225.31 g/mol | For this compound |

| Appearance | White to off-white solid/powder | |

| Melting Point | 77-80 °C | |

| Specific Rotation ([α]D) | -6.5° | c = 1% in acetic acid at 20°C |

| Isotopic Purity | ≥98 atom % D | For this compound |

| Chemical Purity | ≥98% | As determined by HPLC |

| Linear Formula | (CD3)2CDCD(NH-Boc)CO2H | For this compound |

| Storage Temperature | +2°C to +8°C | Desiccated and protected from light |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical characteristics of deuterated Boc-L-Valine.

Melting Point Determination

The melting point of crystalline solids like deuterated Boc-L-Valine is a crucial indicator of purity. A common and effective method for its determination is the capillary melting point technique.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry deuterated Boc-L-Valine is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is utilized.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

A second, fresh sample is then heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the approximate melting point.

-

The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-1°C).

-

Specific Rotation Measurement

Optical rotation is a fundamental property of chiral molecules like L-valine derivatives and is measured using a polarimeter. The specific rotation is a standardized value.

Methodology:

-

Solution Preparation: A solution of deuterated Boc-L-Valine is prepared by accurately weighing the compound and dissolving it in a specified solvent (e.g., acetic acid) to a known concentration (e.g., 1 g/100 mL).

-

Apparatus: A calibrated polarimeter with a sodium D-line light source (589 nm) and a thermostatically controlled sample cell of a known path length (typically 1 decimeter) is used.

-

Procedure:

-

The polarimeter is calibrated with the pure solvent to determine the zero reading.

-

The sample solution is then placed in the polarimeter cell, ensuring no air bubbles are present in the light path.

-

The observed optical rotation (α) of the solution is measured at a constant temperature (e.g., 20°C).

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample cell in decimeters.

-

c is the concentration of the solution in g/mL.

-

-

Isotopic Purity Determination

The isotopic enrichment of deuterated compounds is a critical parameter, typically determined by mass spectrometry.

Methodology:

-

Sample Preparation: A dilute solution of the deuterated Boc-L-Valine is prepared in a suitable volatile solvent.

-

Instrumentation: A high-resolution mass spectrometer (HRMS), often coupled with a liquid chromatography system (LC-MS), is employed.

-

Procedure:

-

The sample is introduced into the mass spectrometer, and the mass spectrum is acquired.

-

The relative abundances of the molecular ions corresponding to the deuterated species (e.g., [M+H]+ for this compound) and any residual non-deuterated or partially deuterated species are measured.

-

The isotopic purity is calculated as the percentage of the desired deuterated isotopologue relative to the sum of all isotopologues of the molecule.

-

Chemical Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the chemical purity of amino acid derivatives.

Methodology:

-

Sample and Standard Preparation: A solution of the deuterated Boc-L-Valine of a known concentration is prepared in the mobile phase. Reference standards of known purity are also prepared.

-

Instrumentation: An HPLC system equipped with a suitable column (e.g., C18 reverse-phase), a pump, an injector, and a detector (e.g., UV-Vis or mass spectrometer) is used.

-

Procedure:

-

An appropriate mobile phase is selected to achieve good separation of the main compound from any potential impurities.

-

The sample is injected onto the HPLC column.

-

The components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

-

The detector response for the main peak and any impurity peaks is recorded.

-

The chemical purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Synthesis and Purification Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of deuterated Boc-L-Valine. This process typically involves the protection of the amino group of deuterated L-valine with a tert-butoxycarbonyl (Boc) group.

A Technical Guide to the Isotopic Purity and Enrichment of Boc-L-Valine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Boc-L-Valine-d8, a deuterated derivative of the proteinogenic amino acid L-valine with a tert-butyloxycarbonyl (Boc) protecting group. This guide is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.

This compound is a valuable tool in various scientific disciplines, including proteomics, metabolomics, and nuclear magnetic resonance (NMR) spectroscopy. Its primary applications include its use as an internal standard for mass spectrometry (MS)-based quantification, as a tracer for metabolic flux analysis, and in the synthesis of isotope-labeled peptides for structural and functional studies.[1][] The successful application of this compound is highly dependent on its isotopic purity and enrichment, which directly impact the accuracy and reliability of experimental results.

Quantitative Data Summary

The isotopic purity of commercially available this compound is typically high, with specifications from major suppliers consistently indicating a deuterium enrichment of 98 atom % D.[3] This level of enrichment is suitable for a wide range of applications. The key specifications for this compound and its unlabeled counterpart are summarized in the tables below for easy comparison.

Table 1: Specifications of this compound

| Property | Value | Reference |

| Isotopic Purity | 98 atom % D | [3] |

| Molecular Formula | C₁₀H₁₁D₈NO₄ | |

| Molecular Weight | 225.31 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 77-80 °C | |

| Optical Activity | [α]20/D -6.5°, c = 1% in acetic acid |

Table 2: Specifications of Unlabeled Boc-L-Valine

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₄ | |

| Molecular Weight | 217.27 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 77-80 °C | |

| Solubility | Insoluble in water |

Experimental Protocols

The determination of isotopic purity and enrichment of this compound is primarily accomplished through two analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry Protocol for Isotopic Enrichment Analysis

High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the isotopic enrichment of labeled compounds. The following protocol outlines a general procedure for the analysis of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.

-

Prepare a serial dilution of the stock solution to a working concentration of 1 µg/mL.

-

Prepare a corresponding solution of unlabeled Boc-L-Valine as a reference standard.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase column (e.g., C18) should be used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Scan Mode: Full scan mode is used to observe the entire isotopic cluster of the molecule.

-

Mass Analyzer: A high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, is required to resolve the different isotopologues.

-

3. Data Analysis:

-

Extract the ion chromatograms for the unlabeled (M+0) and deuterated (M+8) forms of Boc-L-Valine.

-

Integrate the peak areas for each isotopologue in the mass spectrum.

-

The isotopic enrichment is calculated using the following formula:

Isotopic Enrichment (%) = [Σ(Intensity of deuterated isotopologues) / Σ(Intensity of all isotopologues)] x 100

-

Specialized software, such as ElemCor or IsotopicLabelling, can be used for more accurate data analysis, which corrects for natural isotope abundance.

NMR Spectroscopy Protocol for Isotopic Purity Determination

Deuterium NMR (²H or D-NMR) spectroscopy is a direct method for observing and quantifying the deuterium atoms in a molecule, providing information on the sites and extent of deuteration.

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable non-deuterated solvent (e.g., chloroform, DMSO).

-

The use of a non-deuterated solvent is crucial to avoid interference from the solvent signal.

2. NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe is used.

-

Parameters:

-

Observe Nucleus: ²H

-

Reference: An internal standard with a known chemical shift can be used, or the solvent peak can be used as a reference.

-

Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.

-

Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T1) should be used to ensure quantitative results.

-

Number of Scans: A larger number of scans may be required to achieve an adequate signal-to-noise ratio due to the lower gyromagnetic ratio of deuterium compared to protons.

-

3. Data Analysis:

-

Integrate the peaks in the ²H NMR spectrum corresponding to the different deuterium environments in the this compound molecule.

-

The relative integrals of the signals can be used to confirm the deuteration pattern and to identify any residual proton signals, which would indicate incomplete deuteration.

-

Quantitative NMR (qNMR) methods can be employed for a more precise determination of the isotopic enrichment by comparing the integral of the deuterium signals to that of a known internal standard.

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and the subsequent analysis of its isotopic purity. The synthesis typically involves the deuteration of L-valine followed by the protection of the amino group with a Boc group.

Caption: Workflow for Synthesis and Isotopic Purity Analysis of this compound.

Logical Relationship of Analytical Techniques

The determination of isotopic purity relies on a combination of analytical techniques, each providing complementary information. The following diagram illustrates the logical relationship between these techniques.

Caption: Interrelation of Analytical Methods for Isotopic Purity Determination.

References

Technical Guide: Solubility Parameters of Boc-L-Valine-d8 in Common Laboratory Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-L-Valine-d8, a deuterated, protected amino acid critical in peptide synthesis and metabolic tracing studies. Due to the scarcity of direct experimental data for this specific isotopic derivative, this document leverages data from its non-deuterated counterpart, Boc-L-Valine, as a proxy. The physical and chemical properties of deuterated and non-deuterated isotopologues are sufficiently similar for the purpose of estimating solubility behavior in common laboratory solvents.

Introduction to Solubility Parameters

Solubility parameters are numerical values that provide a practical way to predict the degree of interaction between materials, making them invaluable for formulation development, chromatography, and process chemistry. The fundamental principle is that substances with similar solubility parameters are likely to be miscible.

-

Hildebrand Solubility Parameter (δ): The Hildebrand parameter is the square root of the cohesive energy density (CED), which is the energy required to vaporize a unit volume of a liquid. It provides a single value to estimate solubility behavior, particularly for nonpolar systems.[1] Materials with similar δ values are likely to be soluble in each other.[1]

-

Hansen Solubility Parameters (HSP): The Hansen method refines the Hildebrand parameter by dividing the total cohesive energy into three distinct components:

-

δD: Energy from dispersion forces (van der Waals).

-

δP: Energy from polar interactions (dipole moments).

-

δH: Energy from hydrogen bonding.

Together, these three parameters (δD, δP, δH) act as coordinates in a three-dimensional "solubility space." A solute will be soluble in a solvent if the solvent's coordinates are close to the solute's coordinates in this space.[2]

-

As of this review, specific experimentally-derived Hildebrand or Hansen solubility parameters for Boc-L-Valine or its deuterated form have not been published in readily available literature. However, qualitative solubility data and theoretical estimation methods can provide strong guidance.

Physicochemical Properties and Qualitative Solubility of Boc-L-Valine

Boc-L-Valine is a derivative of the amino acid valine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[3][4] This protection renders the molecule more hydrophobic compared to the parent amino acid. Its structure consists of a nonpolar isobutyl side chain, a polar carboxylic acid group, and the moderately polar Boc-protecting group. This amphiphilic nature dictates its solubility in a range of solvents.

The following table summarizes the known qualitative solubility of Boc-L-Valine, which is expected to be nearly identical for this compound.

| Solvent | Type | Qualitative Solubility | Reference(s) |

| Water | Polar, Protic | Slightly Soluble | |

| Methanol | Polar, Protic | Soluble | |

| Ethanol | Polar, Protic | Freely Soluble | |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Soluble | |

| Dimethylformamide (DMF) | Polar, Aprotic | Soluble | |

| Chloroform | Nonpolar | Soluble | |

| Diethyl Ether | Nonpolar | Freely Soluble |

This solubility profile is consistent with a molecule containing both hydrogen-bond donating/accepting groups (carboxylic acid, carbamate) and significant nonpolar character (isobutyl and tert-butyl groups). Its solubility in polar aprotic solvents like DMF and DMSO is particularly high.

Experimental Protocol for Quantitative Solubility Determination

To determine precise solubility values and subsequently calculate Hansen Solubility Parameters, a robust experimental protocol is required. The isothermal shake-flask method is a widely accepted and reliable technique for measuring the solubility of a solid in a liquid.

Objective: To determine the saturation solubility of this compound in a series of selected laboratory solvents at a constant temperature (e.g., 25 °C).

Materials:

-

This compound (solute)

-

Selected solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane, DMSO, DMF) of high purity.

-

Scintillation vials or sealed flasks.

-

Thermostatically controlled shaker or incubator.

-

Syringe filters (e.g., 0.22 µm PTFE or nylon, chosen for solvent compatibility).

-

Analytical balance.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or another quantitative analytical method.

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately dispense a known volume or mass of each solvent into the corresponding vials containing the solute.

-

Equilibration: Tightly seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments, ensuring the concentration in solution does not change over an extended period.

-

Sample Collection: After equilibration, stop the agitation and allow the vials to stand undisturbed in the incubator for a sufficient time (e.g., 2-4 hours) to allow excess solid to settle.

-

Filtration: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

-

Quantification:

-

Accurately weigh the filtered saturated solution.

-

Dilute the sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of this compound.

-

-

Calculation: The solubility is calculated based on the measured concentration and expressed in units such as g/L, mol/L, or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

Caption: Experimental workflow for the isothermal shake-flask solubility measurement method.

Conclusion

While direct, published solubility parameter data for this compound is unavailable, a strong predictive framework can be established based on its chemical structure and the qualitative solubility of its non-deuterated analogue. The molecule exhibits solubility in a range of polar and nonpolar organic solvents, with limited solubility in water. For researchers requiring precise quantitative data for formulation or process modeling, the detailed isothermal shake-flask protocol provided offers a reliable method for its determination. The subsequent data can be used to calculate Hansen Solubility Parameters, providing a powerful tool for predicting compatibility with a wide array of excipients and solvent systems in drug development.

References

- 1. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. CAS 13734-41-3: Boc-L-valine | CymitQuimica [cymitquimica.com]

The Mass Shift of Boc-L-Valine-d8: A Technical Guide for Researchers

An In-depth Examination of Isotopic Labeling for Accurate Quantification in Scientific Research

In the landscape of modern analytical chemistry, particularly within drug development and proteomics, the use of stable isotope-labeled compounds is a cornerstone for achieving accurate and reliable quantitative results. Boc-L-Valine-d8, a deuterated analogue of the protected amino acid Boc-L-Valine, serves as a prime example of such a crucial tool. This technical guide provides a comprehensive overview of the mass shift of this compound, its determination, and its application as an internal standard in mass spectrometry-based analyses.

Understanding the Mass Shift: The Foundation of Isotopic Distinction

The fundamental principle behind the utility of this compound lies in its "mass shift" relative to its unlabeled counterpart, Boc-L-Valine. This mass shift is the direct result of replacing eight hydrogen atoms (¹H) with their heavier isotope, deuterium (²H or D). While chemically similar, the difference in neutron count between hydrogen and deuterium creates a distinct mass difference that is readily detectable by a mass spectrometer.

The mass shift allows for the differentiation of the labeled (heavy) and unlabeled (light) compounds, even when they co-elute during chromatographic separation. This property is indispensable for the isotope dilution method, a gold-standard technique for quantification in mass spectrometry.

Quantitative Data Summary

The precise mass shift is determined by the difference in the monoisotopic masses of the two compounds. The monoisotopic mass is the sum of the masses of the most abundant naturally occurring stable isotope of each atom in a molecule.

| Property | Boc-L-Valine (Light) | This compound (Heavy) |

| Molecular Formula | C₁₀H₁₉NO₄ | C₁₀H₁₁D₈NO₄ |

| Monoisotopic Mass of ¹H | 1.007825 u | - |

| Monoisotopic Mass of ²H (D) | - | 2.014102 u |

| Calculated Monoisotopic Mass | 217.1314 u | 225.1817 u |

| Mass Shift (Δm) | - | 8.0503 u |

| Nominal Mass Shift | - | M+8 |

Note: The calculated monoisotopic masses are based on the masses of the most abundant isotopes of Carbon (¹²C = 12.000000 u), Nitrogen (¹⁴N = 14.003074 u), and Oxygen (¹⁶O = 15.994915 u).

Experimental Protocol: Quantification of L-Valine using this compound as an Internal Standard

This section details a standard experimental protocol for the quantification of L-Valine in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and this compound as an internal standard. This method is based on the principle of isotope dilution mass spectrometry.

Sample Preparation (Protein Precipitation)

-

Spiking the Internal Standard: To a 100 µL aliquot of the biological sample (e.g., plasma), add a known concentration of this compound solution. The concentration of the internal standard should be chosen to be in the mid-range of the expected analyte concentration.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Separation

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for the separation of polar compounds like amino acids.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A gradient elution is typically employed, starting with a high percentage of organic solvent (Mobile Phase B) and gradually increasing the aqueous component (Mobile Phase A) to elute the analytes.

-

Flow Rate: A typical flow rate is 0.4 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Detection

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for the analysis of amino acids.

-

Mass Analyzer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte (Boc-L-Valine) and the internal standard (this compound).

-

Boc-L-Valine (Light): The precursor ion will be the protonated molecule [M+H]⁺, and a characteristic fragment ion will be selected as the product ion.

-

This compound (Heavy): The precursor ion will be the protonated deuterated molecule [M+D]⁺, and a corresponding characteristic fragment ion will be monitored.

-

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas of the MRM transitions for both the light and heavy analytes.

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of Boc-L-Valine and a constant concentration of this compound. Analyze these standards using the same LC-MS/MS method.

-

Ratio Calculation: For each calibration standard and unknown sample, calculate the ratio of the peak area of the light analyte to the peak area of the heavy internal standard.

-

Quantification: Plot the peak area ratio against the concentration of the calibration standards to generate a calibration curve. The concentration of Boc-L-Valine in the unknown samples can then be determined from this curve.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the utilization of this compound for quantitative analysis.

Caption: Experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.

Caption: Logical relationship in the isotope dilution mass spectrometry method.

Conclusion

The mass shift of this compound is a precisely defined physical property that enables its use as a highly effective internal standard for the accurate quantification of L-Valine. The detailed experimental protocol and workflows presented in this guide offer a robust framework for researchers and scientists in drug development and other fields to implement this powerful analytical technique. By compensating for variations in sample preparation and instrument response, the use of deuterated standards like this compound significantly enhances the precision and reliability of quantitative data, contributing to the advancement of scientific research.

L-Valine vs. L-Valine-d8: A Technical Deep Dive for Researchers

For researchers, scientists, and drug development professionals, understanding the nuanced differences between a compound and its isotopically labeled counterpart is critical for robust experimental design and accurate data interpretation. This in-depth technical guide explores the key distinctions between L-Valine and its deuterated form, L-Valine-d8, focusing on their physicochemical properties, analytical applications, and the metabolic pathways they traverse.

Core Chemical and Physical Distinctions

The fundamental difference between L-Valine and L-Valine-d8 lies in the isotopic composition of their hydrogen atoms. In L-Valine-d8, eight hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D). This substitution, while seemingly minor, imparts distinct physical properties that are leveraged in various scientific applications.

| Property | L-Valine | L-Valine-d8 |

| Chemical Formula | C₅H₁₁NO₂ | C₅H₃D₈NO₂ |

| Molecular Weight | 117.15 g/mol | 125.20 g/mol |

| CAS Number | 72-18-4 | 35045-72-8 |

| Appearance | White crystalline powder | White solid |

| Solubility | Soluble in water | Soluble in water |

The increased mass of L-Valine-d8 is the primary physical property exploited in analytical techniques. This mass difference allows for the clear differentiation of the labeled and unlabeled forms of valine in mass spectrometry-based analyses.

Isotopic Labeling and the Kinetic Isotope Effect

The replacement of hydrogen with deuterium in L-Valine-d8 introduces a phenomenon known as the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for any chemical or enzymatic process that involves the cleavage of this bond. This effect is particularly relevant in studies of drug metabolism, where the modification of metabolic pathways through deuteration can be a key area of investigation.

Applications in Research and Development

The unique properties of L-Valine-d8 make it an invaluable tool in a variety of research applications, primarily as an internal standard and a metabolic tracer.

Internal Standard in Quantitative Analysis by LC-MS/MS

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), L-Valine-d8 is widely used as an internal standard for the accurate quantification of L-Valine in complex biological matrices such as plasma, urine, and cell culture media.[1] Because L-Valine-d8 is chemically identical to L-Valine, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. However, due to its higher mass, it produces a distinct signal that can be used to normalize the signal of the endogenous L-Valine, thereby correcting for variations in sample preparation, injection volume, and instrument response.[2] This results in significantly improved accuracy and precision in quantitative measurements.

Tracer in Metabolic Flux Analysis (MFA)

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system.[3] L-Valine-d8 can be used as a tracer in such studies. By introducing L-Valine-d8 into a cell culture or organism, researchers can track the incorporation of the deuterium-labeled valine into various metabolic pathways and downstream products. Analysis of the isotopic enrichment patterns in different metabolites by mass spectrometry or NMR spectroscopy provides quantitative information about the flux through specific metabolic routes.[4][5]

Probing Protein Structure and Dynamics with NMR Spectroscopy

In nuclear magnetic resonance (NMR) spectroscopy, isotopic labeling is a crucial technique for studying the structure and dynamics of proteins. While ¹³C and ¹⁵N are the most commonly used isotopes for protein NMR, deuterium labeling, including the use of deuterated amino acids like L-Valine-d8, can be advantageous, particularly for larger proteins. Deuteration can simplify complex proton NMR spectra and reduce signal overlap, facilitating resonance assignment and structure determination.

Experimental Protocols

General Protocol for Quantitative Analysis of L-Valine using L-Valine-d8 as an Internal Standard by LC-MS/MS

This protocol provides a general framework. Specific parameters will need to be optimized for the instrument and matrix being analyzed.

1. Sample Preparation:

- To a 100 µL aliquot of the biological sample (e.g., plasma), add a known amount of L-Valine-d8 internal standard solution (e.g., 10 µL of a 1 µg/mL solution).

- Precipitate proteins by adding a suitable organic solvent (e.g., 300 µL of acetonitrile).

- Vortex the mixture and centrifuge to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Liquid Chromatography:

- Column: A suitable reversed-phase or HILIC column for amino acid analysis.

- Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., formic acid).

- Flow Rate: Optimized for the column dimensions.

- Injection Volume: Typically 5-10 µL.

- Mass Spectrometry:

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- L-Valine: Monitor the transition from the precursor ion (m/z) to a specific product ion.

- L-Valine-d8: Monitor the transition from the deuterated precursor ion (m/z) to a corresponding product ion.

- Instrument parameters (e.g., collision energy, cone voltage) should be optimized for each analyte.

3. Data Analysis:

- Generate a calibration curve by plotting the peak area ratio of L-Valine to L-Valine-d8 against the concentration of L-Valine standards.

- Determine the concentration of L-Valine in the unknown samples by interpolating their peak area ratios from the calibration curve.

General Workflow for Metabolic Flux Analysis using L-Valine-d8

This workflow outlines the key steps in an MFA experiment using a deuterated tracer.

Caption: General workflow for a metabolic flux analysis experiment using L-Valine-d8.

L-Valine Metabolic Pathways

L-Valine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and energy metabolism. Its metabolic pathways involve both biosynthesis and degradation.

L-Valine Biosynthesis

The biosynthesis of L-Valine starts from pyruvate and involves a series of enzymatic reactions.

Caption: The biosynthetic pathway of L-Valine from pyruvate.

L-Valine Degradation

The catabolism of L-Valine occurs primarily in the mitochondria and ultimately leads to the production of succinyl-CoA, which can enter the citric acid cycle.

Caption: The degradation pathway of L-Valine to succinyl-CoA.

Logical Relationship of Applications

The distinct properties of L-Valine-d8 underpin its use in various advanced analytical techniques.

Caption: The relationship between the core property of L-Valine-d8 and its scientific applications.

References

- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 2. rsc.org [rsc.org]

- 3. Metabolic Pathway Determination and Flux Analysis in Nonmodel Microorganisms Through 13C-Isotope Labeling | Springer Nature Experiments [experiments.springernature.com]

- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. d-nb.info [d-nb.info]

The Role of Deuterium Labeling in Amino Acid Tracers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Tracing Metabolism

In the intricate world of cellular biology and drug development, understanding the dynamic processes of protein and amino acid metabolism is paramount. Amino acid tracers, molecules that can be tracked as they move through metabolic pathways, are indispensable tools in this endeavor. For decades, researchers have relied on isotopic labeling to create these tracers. While radioactive isotopes were once the standard, stable isotopes, particularly deuterium (²H), have emerged as a safer, more versatile, and powerful alternative.[1]

Deuterium, a stable, non-radioactive isotope of hydrogen, offers a subtle yet detectable alteration to amino acid molecules.[2] This modification allows researchers to trace the fate of amino acids in vivo and in vitro, providing profound insights into protein synthesis, metabolic flux, and the pharmacokinetics of amino acid-based drugs.[2][3] This technical guide provides an in-depth exploration of the core principles, applications, and methodologies underpinning the use of deuterium-labeled amino acid tracers.

Core Principles and Advantages of Deuterium Labeling

The utility of deuterium as a tracer stems from its unique properties. Replacing a hydrogen atom (¹H) with a deuterium atom (²H) introduces a mass change that is readily detectable by mass spectrometry (MS) without significantly altering the biochemical behavior of the amino acid.[2]

Key Advantages:

-

Safety: As a stable, non-radioactive isotope, deuterium poses no radiation risk to researchers or subjects, making it ideal for human studies.

-

Cost-Effectiveness: Deuterium oxide (D₂O), or heavy water, is a relatively inexpensive and readily available source for labeling, especially for non-essential amino acids that can be synthesized endogenously.

-

Ease of Administration: D₂O can be administered orally, simplifying long-term studies in free-living conditions, a significant advantage over intravenous infusions required for many other tracers.

-

Versatility: Deuterium from D₂O can be incorporated into multiple non-essential amino acids, allowing for the simultaneous measurement of various metabolic processes.

-

Minimal Isotope Effect: For many biological processes, the kinetic isotope effect of deuterium is small, meaning the deuterated tracer behaves almost identically to its unlabeled counterpart. However, in specific enzymatic reactions, a significant kinetic isotope effect can be strategically exploited in drug development to slow metabolism.

Methodologies for Deuterium Labeling and Analysis

There are several established methods for introducing deuterium into amino acids, each suited for different research questions.

3.1. Labeling Strategies

-

In Vivo Labeling with Deuterium Oxide (D₂O): This is a powerful and widely used method for measuring protein synthesis rates over extended periods. By providing D₂O in drinking water, a steady-state enrichment of deuterium is achieved in the body's water pool. This deuterium is then incorporated into non-essential amino acids, like alanine, through transamination and other metabolic pathways. These newly synthesized, deuterium-labeled amino acids are subsequently incorporated into proteins.

-

Chemical Synthesis: Specific amino acids can be deuterated at precise positions through chemical synthesis. This method is crucial when studying the metabolism of essential amino acids or when a specific labeled site is required. Common techniques include Pt/C-catalyzed hydrogen-deuterium exchange reactions.

-

Cell Culture Labeling (SILAC): While traditionally using ¹³C and ¹⁵N, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can also employ deuterated amino acids. This involves growing cells in a medium where a standard amino acid is replaced by its deuterated counterpart.

3.2. Analytical Techniques

The primary method for detecting and quantifying deuterium-labeled amino acids and their incorporation into proteins is mass spectrometry (MS) .

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for analyzing amino acid enrichment. Samples are typically derivatized before analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, allowing for the analysis of complex peptide mixtures derived from protein digests.

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Can be used to analyze the mass isotopomer distribution of peptides, providing a way to calculate protein synthesis.

Key Applications in Research and Drug Development

Deuterium-labeled amino acid tracers are employed in a wide array of applications, from fundamental metabolic research to clinical drug development.

4.1. Measurement of Protein Synthesis

A primary application is the measurement of fractional synthesis rates (FSR) of specific proteins or mixed protein pools (e.g., muscle protein). The D₂O method is particularly well-suited for measuring protein synthesis over days or weeks, providing an integrated view of metabolic responses to interventions like diet, exercise, or disease.

4.2. Metabolic Flux Analysis

These tracers are instrumental in elucidating the flow of metabolites through complex biochemical networks. By tracking the incorporation of deuterium into various downstream metabolites, researchers can quantify the activity of different metabolic pathways.

4.3. Pharmacokinetic and Drug Metabolism Studies

In drug development, deuterium labeling can be used to create internal standards for quantitative mass spectrometry assays, enabling precise measurement of drug concentrations in biological samples. Furthermore, the kinetic isotope effect can be leveraged to slow down the metabolic degradation of a drug, potentially improving its pharmacokinetic profile.

Experimental Protocols

5.1. Protocol for Measuring Muscle Protein Synthesis using D₂O in Humans

This protocol outlines a typical "dose-maintenance" approach for long-term studies.

-

Baseline Sampling:

-

Collect a baseline saliva sample to determine natural background deuterium enrichment.

-

Obtain a baseline muscle tissue biopsy (25-80 mg) from a muscle of interest (e.g., vastus lateralis).

-

Collect a baseline blood sample.

-

-

D₂O Administration:

-

Loading Phase: The subject consumes a priming dose of D₂O (e.g., 50 mL of 70% D₂O, three times daily for one week) to rapidly enrich the body water pool to approximately 0.2-0.5%.

-

Maintenance Phase: The subject consumes a smaller daily or weekly dose of D₂O to maintain a relatively stable body water enrichment.

-

-

Ongoing Sampling:

-

Collect saliva samples daily or several times a week to monitor body water deuterium enrichment using Isotope Ratio Mass Spectrometry (IRMS).

-

Collect blood samples periodically to measure the enrichment of a precursor amino acid, typically alanine.

-

-

Final Sampling:

-

At the end of the study period (e.g., 2-28 days), obtain a final muscle biopsy from the same muscle.

-

-

Sample Analysis:

-

Body Water Enrichment: Determine deuterium enrichment in saliva by IRMS.

-

Precursor Enrichment: Deproteinize blood plasma, derivatize the amino acids, and measure the deuterium enrichment of free alanine by GC-MS.

-

Protein-Bound Amino Acid Enrichment:

-

Extract total protein from the muscle biopsies.

-

Hydrolyze the protein to its constituent amino acids.

-

Derivatize the amino acids.

-

Measure the deuterium enrichment of protein-bound alanine using Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-P-IRMS).

-

-

-

Calculation of Fractional Synthetic Rate (FSR):

-

The FSR is calculated using the precursor-product principle, incorporating the enrichment of the precursor pool (body water or plasma alanine) and the change in enrichment of the product (protein-bound alanine) over time.

-

Quantitative Data Summary

The following tables summarize representative quantitative data from studies using deuterium-labeled amino acid tracers.

Table 1: Fractional Synthesis Rates (FSR) of Muscle Protein in Humans

| Population | Condition | Tracer Method | FSR (%/day) | Reference |

| Healthy Adults | Rested Leg | D₂O | 1.35 - 1.47 | |

| Healthy Adults | Post-Resistance Exercise (2-4 days) | D₂O | ~1.8 - 2.2 | |

| Healthy Adults | Post-absorptive | D₂O | ~0.05 (%/hr) | |

| Healthy Adults | Post-prandial (20g EAA) | D₂O | ~0.08 (%/hr) |

Table 2: Comparison of Protein Synthesis Rates in Different Tissues

| Tissue | Tracer Method | FSR | Reference |

| Liver (Rat) | D₂O | Significantly higher than muscle | |

| Muscle (Rat) | D₂O | Slower turnover | |

| Heart (Rat) | D₂O | Slower turnover |

Signaling and Metabolic Pathways